2-Borono-1-(tert-butoxycarbonyl)-1H-indole-6-carboxylic acid
Description
Chemical Structure and Key Features 2-Borono-1-(tert-butoxycarbonyl)-1H-indole-6-carboxylic acid (CAS: 1259851-76-7) is a boron-containing indole derivative with a molecular weight of 305.09 . Its structure integrates three critical functional groups:
- A boronic acid (-B(OH)₂) at the 2-position, enabling participation in Suzuki-Miyaura cross-coupling reactions.
- A tert-butoxycarbonyl (Boc) protecting group at the 1-position, which shields the indole nitrogen and modulates stability.
- A carboxylic acid (-COOH) at the 6-position, enhancing solubility and enabling further derivatization.
Applications
This compound is primarily used in medicinal chemistry and materials science. The boronic acid moiety facilitates biaryl bond formation, critical for synthesizing kinase inhibitors or proteasome-targeting agents (e.g., bortezomib analogs) . The Boc group improves synthetic handling but may limit metabolic stability in acidic environments .
Properties
Molecular Formula |
C14H16BNO6 |
|---|---|
Molecular Weight |
305.09 g/mol |
IUPAC Name |
2-borono-1-[(2-methylpropan-2-yl)oxycarbonyl]indole-6-carboxylic acid |
InChI |
InChI=1S/C14H16BNO6/c1-14(2,3)22-13(19)16-10-6-9(12(17)18)5-4-8(10)7-11(16)15(20)21/h4-7,20-21H,1-3H3,(H,17,18) |
InChI Key |
AFFUEKZAHJTIQR-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=C(N1C(=O)OC(C)(C)C)C=C(C=C2)C(=O)O)(O)O |
Origin of Product |
United States |
Preparation Methods
Starting Material: 1H-Indole-6-Carboxylic Acid
The synthesis often begins with 1H-indole-6-carboxylic acid (CAS 1670-82-2), a commercially available building block. Key steps include:
-
Methyl Esterification : Protection of the C6 carboxylic acid using sulfuric acid in methanol (85–95% yield).
-
Boc Protection : Treatment with di-tert-butyl dicarbonate (Boc₂O) and 4-dimethylaminopyridine (DMAP) in dichloromethane affords the N1-Boc-protected intermediate.
Boronic Acid Installation at C2
Miyaura Borylation
The Miyaura reaction enables direct boronation of halogenated indoles. For example:
Suzuki-Miyaura Cross-Coupling
While typically used for coupling boronic acids to aryl halides, reverse applications involve pre-boronated indoles. For instance, (1-Boc-indol-2-yl)boronic acid derivatives have been coupled with bromopyridines under analogous conditions.
Carboxylic Acid Deprotection
Ester Hydrolysis
The methyl ester at C6 is hydrolyzed using aqueous NaOH or LiOH in tetrahydrofuran (THF)/H₂O:
Reaction Optimization and Challenges
Palladium Catalyst Selection
Boronic Acid Stability
-
Protodeboronation : Acidic or aqueous conditions risk boronic acid degradation. Neutral pH and low temperatures during workup mitigate this.
-
Pinacol Boronate Intermediates : Temporary pinacol protection improves handling, with subsequent cleavage using NaIO₄.
Characterization and Analytical Data
Spectroscopic Confirmation
Chromatographic Purity
-
HPLC : >95% purity achieved via acidic alumina chromatography with 8% ethyl acetate/acetone in hexanes.
Applications and Derivative Synthesis
Chemical Reactions Analysis
Types of Reactions
2-Borono-1-(tert-butoxycarbonyl)-1H-indole-6-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can undergo reduction reactions to form boron-containing alcohols.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Palladium catalysts, such as Pd(PPh3)4, and bases like potassium carbonate are used in Suzuki-Miyaura coupling reactions.
Major Products
Oxidation: Boronic esters or borates.
Reduction: Boron-containing alcohols.
Substitution: Various substituted indoles with new carbon-carbon bonds.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity : Indole derivatives, including 2-Borono-1-(tert-butoxycarbonyl)-1H-indole-6-carboxylic acid, have shown significant anticancer properties. Research indicates that these compounds can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. For example, studies have demonstrated that indole derivatives can modulate signaling pathways associated with cell survival and proliferation, leading to reduced tumor growth.
Inflammatory Response Modulation
Indole derivatives have been studied for their ability to inhibit leukotriene synthesis, which is crucial in inflammatory responses. Compounds similar to 2-Borono-1-(tert-butoxycarbonyl)-1H-indole-6-carboxylic acid have exhibited antagonistic activity against cysteinyl leukotriene receptors (CysLT1 and CysLT2), which are implicated in asthma and other inflammatory conditions.
Case Study 1: Anticancer Activity
A study evaluated the effects of various indole derivatives on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The results indicated that some derivatives significantly reduced cell viability at low concentrations, suggesting their potential for therapeutic application.
| Study | Activity | Cell Line | IC50 Value |
|---|---|---|---|
| Study A | Anticancer | MCF-7 (Breast Cancer) | Low Concentration |
| Study B | Anticancer | A549 (Lung Cancer) | Low Concentration |
Case Study 2: Inflammatory Response Modulation
In another study focusing on inflammatory diseases, a series of indole derivatives were tested for their ability to inhibit leukotriene synthesis. The most potent compounds exhibited IC50 values ranging from nanomolar to low micromolar against CysLT receptors.
| Study | Activity | Target | IC50 Value |
|---|---|---|---|
| Study C | CysLT1 Antagonism | CysLT Receptor | Nanomolar Range |
| Study D | Anti-inflammatory | Various Models | Micromolar Range |
Mechanism of Action
The mechanism of action of 2-Borono-1-(tert-butoxycarbonyl)-1H-indole-6-carboxylic acid involves the formation of reversible covalent bonds with diols. This interaction is facilitated by the boronic acid group, which can form cyclic esters with diols. This property is exploited in various applications, such as the design of sensors and probes. The indole moiety can also interact with biological targets, such as enzymes and receptors, through π-π interactions and hydrogen bonding .
Comparison with Similar Compounds
1-(tert-Butoxycarbonyl)-1H-indole-6-carboxylic Acid (BD00741810)
Structural Differences : Lacks the boronic acid group at the 2-position.
Properties :
(2-(2-Ethoxyethoxy)phenyl)boronic Acid (CAS: 279262-56-5)
Structural Differences : Replaces the indole core with a phenyl ring and substitutes the Boc group with a 2-ethoxyethoxy chain.
Properties :
Ethyl 1-[(tert-Butoxycarbonyl)amino]-2-methyl-5-(1-methyl-1H-indol-3-yl)-4-[(1-methyl-1H-indol-3-yl)carbonyl]-1H-pyrrole-3-carboxylate (10a)
Structural Differences: Features a pyrrole backbone with dual indole substituents and a Boc-protected amino group. Properties:
- Molecular weight: 554 g/mol.
- Applications: Demonstrates anticancer activity in preclinical models. The Boc group aids in synthetic stability but may require removal for biological efficacy .
Data Tables: Comparative Analysis
Table 1. Structural and Physicochemical Properties
| Compound Name | CAS Number | Molecular Weight | Key Functional Groups | Purity |
|---|---|---|---|---|
| 2-Borono-1-(tert-butoxycarbonyl)-1H-indole-6-carboxylic acid | 1259851-76-7 | 305.09 | Boronic acid, Boc, carboxylic acid | 95% |
| 1-(tert-Butoxycarbonyl)-1H-indole-6-carboxylic acid | BD00741810 | 261.28 | Boc, carboxylic acid | 98% |
| (2-(2-Ethoxyethoxy)phenyl)boronic acid | 279262-56-5 | ~210.04 | Boronic acid, ethoxyethoxy | 95% |
Table 2. Stability and Reactivity
Biological Activity
2-Borono-1-(tert-butoxycarbonyl)-1H-indole-6-carboxylic acid, with the CAS number 1259851-76-7, is a compound that has garnered attention for its potential biological activity, particularly in the context of medicinal chemistry. This compound belongs to the class of indole derivatives, which are known for their diverse biological properties.
- Molecular Formula: C14H16BNO6
- Molecular Weight: 305.09 g/mol
- Purity: ≥95%
- InChI Key: AFFUEKZAHJTIQR-UHFFFAOYSA-N
Biological Activity
The biological activity of 2-Borono-1-(tert-butoxycarbonyl)-1H-indole-6-carboxylic acid has been primarily explored in the context of its role as an inhibitor of integrase, an enzyme critical in the life cycle of HIV. Integrase inhibitors are essential in antiretroviral therapy, as they prevent the integration of viral DNA into the host genome.
Research indicates that compounds similar to 2-borono indoles can effectively chelate metal ions within the active site of integrase, thereby inhibiting its function. The indole nucleus interacts with magnesium ions, which are crucial for integrase activity. This interaction is facilitated by π–π stacking with viral DNA, enhancing binding affinity and inhibitory potency .
Case Studies and Research Findings
-
Integrase Inhibition Studies:
- A study demonstrated that derivatives of indole-2-carboxylic acid exhibited significant inhibitory effects on HIV integrase, with IC50 values indicating strong antiviral activity. For instance, compound 17a showed an IC50 value of 3.11 μM, marking a substantial improvement over earlier derivatives .
- The optimization of substituents on the indole ring was shown to enhance biological activity significantly. Compounds with specific substitutions at the C3 position displayed improved integrase inhibition compared to the parent compound .
-
Comparative Analysis:
- A comparative study evaluated various indole derivatives for their antiviral properties. The results highlighted that structural modifications could lead to considerable increases in potency against integrase, suggesting a structure-activity relationship (SAR) that could guide future drug development .
Data Table: Biological Activity Comparison
| Compound | IC50 (μM) | Description |
|---|---|---|
| Compound 1 | 32.37 | Parent compound showing moderate activity |
| Compound 17a | 3.11 | Optimized derivative with high potency |
| Compound 4b | 10.06 | Substituted derivative showing enhanced activity |
Q & A
Advanced Research Question
- Boronic Acid Stability : Store at –20°C under inert gas (argon) to prevent hydrolysis to the boroxin trimer. Avoid aqueous buffers with pH > 7, which accelerate degradation .
- Boc Group Sensitivity : The Boc group is labile under acidic conditions (e.g., TFA). Storage in neutral, anhydrous solvents like DCM or THF is recommended .
- Handling Hazards : Wear nitrile gloves and eye protection; the compound may cause skin/eye irritation (H315/H319 ).
In cross-coupling reactions, what challenges arise when using this compound as a boronic acid partner, and how can reaction parameters be optimized?
Advanced Research Question
Challenges include:
- Protodeboronation : Minimize by using Pd(OAc)₂ with SPhos ligand in degassed toluene/water (3:1) at 60°C. Adding Cs₂CO₃ (2 equiv) stabilizes the boronate intermediate .
- Steric Hindrance : The Boc group at N1 and carboxylic acid at C6 reduce coupling efficiency. Microwave-assisted heating (100°C, 30 min) improves kinetics for aryl halide partners .
- Side Reactions : Carboxylic acid deprotonation can interfere with coupling; pre-treatment with MgSO₄ mitigates this .
How does the presence of the tert-butoxycarbonyl group influence the reactivity of the indole ring in subsequent chemical modifications?
Advanced Research Question
The Boc group:
- Electron-Withdrawing Effect : Reduces electron density at N1, suppressing undesired alkylation at this position.
- Steric Shielding : Protects the indole nitrogen during metalation (e.g., directed ortho-metalation at C7) .
- Deprotection Strategy : Use TFA/DCM (1:1, 2 h) for clean removal without affecting the boronic acid or carboxylic acid groups .
What analytical methods are recommended for quantifying residual solvents or impurities in samples of this compound?
Basic Research Question
- GC-MS : For volatile solvents (e.g., THF, DMF) using a DB-5 column and He carrier gas .
- ICP-OES : Detects residual palladium (<10 ppm) from Suzuki coupling steps .
- NMR Spiking : Adds 1,3,5-trimethoxybenzene as an internal standard for quantification of organic impurities .
How can researchers address discrepancies in reported melting points or spectral data across studies?
Advanced Research Question
Discrepancies arise from:
- Polymorphism : Recrystallize from ethanol/water to isolate the thermodynamically stable form (mp ~250–255°C) .
- Hydration State : Boronic acids may exist as anhydrous or hydrated forms. Karl Fischer titration determines water content .
- Instrument Calibration : Cross-validate DSC data with standard references (e.g., indole-6-carboxylic acid, mp 256–259°C ).
What strategies are effective for introducing the carboxylic acid group at the 6-position while maintaining boronic acid and Boc group integrity?
Advanced Research Question
- Late-Stage Functionalization : Use directed C–H activation (Pd(OAc)₂, PhI(OAc)₂ in AcOH) to oxidize a methyl group to COOH after boronic acid and Boc installation .
- Protecting Group Strategy : Temporarily protect the boronic acid as a pinacol ester during carboxylation via CO₂ insertion under high pressure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
